molecular formula C17H16N4OS4 B11675588 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11675588
M. Wt: 420.6 g/mol
InChI Key: QWEBGEZPQBXMKW-GIJQJNRQSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanylacetohydrazide moiety at position 2. The hydrazide group is further functionalized with a (5-methylthiophen-2-yl)methylidene substituent, forming an E-configuration imine . Its molecular complexity arises from the synergistic integration of sulfur-rich motifs (thiadiazole, thiophene, and sulfanyl groups), which are known to enhance bioactivity, particularly in antimicrobial and anticancer applications .

Properties

Molecular Formula

C17H16N4OS4

Molecular Weight

420.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4OS4/c1-12-7-8-14(25-12)9-18-19-15(22)11-24-17-21-20-16(26-17)23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,22)/b18-9+

InChI Key

QWEBGEZPQBXMKW-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with an appropriate hydrazide under specific reaction conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticonvulsant Activity

Thiadiazole derivatives have been extensively studied for their anticonvulsant properties. The compound under consideration has shown promise in preclinical studies aimed at developing new antiepileptic drugs. Research indicates that thiadiazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects.

  • Case Study : A study evaluated several thiadiazole analogs for their anticonvulsant activity using maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (ScPTZ) models. Compounds similar to the target compound demonstrated significant protection against seizures, suggesting potential as a therapeutic agent for epilepsy .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is another significant area of research. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

  • Mechanism : Thiadiazoles have been found to inhibit key enzymes and pathways involved in tumor growth. For instance, they may act as inhibitors of carbonic anhydrase and other metabolic enzymes that are overactive in cancer cells .
  • Case Study : In vitro studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values indicated notable potency, with some derivatives demonstrating enhanced efficacy compared to established chemotherapeutics .

Anti-inflammatory Activity

Thiadiazole compounds are also recognized for their anti-inflammatory properties. The ability to inhibit inflammatory mediators makes them suitable candidates for treating conditions characterized by excessive inflammation.

  • Research Findings : Molecular docking studies suggest that thiadiazole derivatives can effectively inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response .

Antimicrobial Effects

The antimicrobial efficacy of thiadiazoles is well-documented, with various studies highlighting their potential as broad-spectrum antimicrobial agents.

  • Application : Derivatives have shown effectiveness against several bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Synthesis and Characterization

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves multi-step synthetic routes that yield high-purity compounds suitable for biological testing.

Synthesis Step Reagents Used Yield (%) Characterization Techniques
Step 1Benzyl sulfide + Thiadiazole derivative85%NMR, LC-MS
Step 2Acetohydrazide + Aldehyde derivative75%NMR, FTIR

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfur-containing heterocycles, including thiadiazoles, triazoles, and oxadiazoles. Below is a comparative analysis of its structural and functional attributes relative to analogous derivatives:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide 1,3,4-Thiadiazole - 5-Benzylsulfanyl
- 2-Sulfanylacetohydrazide with 5-methylthiophen-2-ylidene
Inferred: Potential anticancer/antimicrobial activity based on structural analogs
Analog 1 : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylene]acetohydrazide 1,3,4-Thiadiazole - 5-Benzylsulfanyl
- 2-Sulfanylacetohydrazide with 2-methylphenylidene
Not reported; structural similarity suggests comparable reactivity
Analog 2 : 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-benzylideneacetohydrazide 1,2,4-Triazole - 4-(4-Methylphenyl)-5-phenyl
- Benzylidene hydrazide
Enhanced solubility and binding affinity due to aromatic substituents
Analog 3 : N'-Substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides 1,2,4-Triazole - Thiophen-2-ylmethyl
- Variable aryl/heterocyclic aldehydes
Demonstrated antimicrobial activity (e.g., E. coli, S. aureus)
Analog 4 : 5-Arylidine amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamides 1,3,4-Thiadiazole - Sulphonamide linkage
- Arylidine amino group
Antimitotic and cytotoxic activity (IC₅₀: 12–45 µM in MCF-7 cells)
Analog 5 : 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(5-methylthiophen-2-yl)methylidene]acetohydrazide Benzimidazole - 1-Methylbenzimidazole
- 5-Methylthiophen-2-ylidene
Inferred: Improved metabolic stability due to fused benzimidazole core

Key Research Findings and Structural Insights

Synthetic Pathways :

  • The target compound is synthesized via condensation of 2-((5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide with 5-methylthiophene-2-carbaldehyde in acidic media, analogous to methods described for triazole-based hydrazides .
  • Similar compounds (e.g., sulphonamide-thiadiazoles) are prepared using Schotten-Baumann reactions, highlighting the versatility of thiadiazole scaffolds in drug design .

Structure-Activity Relationships (SAR): Thiophene vs. Sulfanyl vs. Sulphonamide Linkages: Sulphonamide derivatives (Analog 4) exhibit stronger hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrase), whereas sulfanyl groups prioritize hydrophobic interactions .

Biological Performance: Thiadiazole-sulphonamide hybrids (Analog 4) demonstrated significant cytotoxicity (IC₅₀: 12–45 µM) against breast cancer (MCF-7) cells, attributed to free radical scavenging and tubulin inhibition .

Thermodynamic and Spectral Data :

  • Compounds with benzylsulfanyl-thiadiazole cores (e.g., Analog 1) exhibit high thermal stability (decomposition >250°C) and characteristic IR peaks at 1650–1680 cm⁻¹ (C=N stretching) .
  • ¹H NMR spectra of hydrazide derivatives typically show singlet peaks at δ 8.2–8.5 ppm for the imine proton, confirming E-configuration .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered significant interest due to its diverse biological activities. Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, anticancer, and various other pharmacological properties. This article reviews the biological activities associated with this specific compound and related thiadiazole derivatives.

Chemical Structure and Synthesis

The compound's structure features a 1,3,4-thiadiazole ring, which is a well-known pharmacophore in medicinal chemistry. The synthesis typically involves the reaction of hydrazides with thioketones or thiocyanates to form the thiadiazole nucleus. The benzylsulfanyl and methylthiophen groups enhance its biological activity by contributing to the compound's lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit potent antimicrobial properties. The compound in focus has shown promising results against various bacterial strains:

  • Antibacterial Activity : Compounds containing the thiadiazole moiety have been reported to show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against E. coli and Staphylococcus aureus, showing Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression . For example, studies have shown that certain thiadiazole derivatives can significantly reduce the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . This property makes them potential candidates for developing new anti-inflammatory drugs.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of thiadiazole derivatives for their antibacterial activity against E. coli and Pseudomonas aeruginosa. The compound exhibited a significant inhibition zone compared to control groups, indicating strong antibacterial properties .
  • Anticancer Evaluation :
    • In vitro studies on various cancer cell lines revealed that compounds similar to this compound reduced cell viability by over 70% at concentrations as low as 10 µM .

Q & A

Q. What is the optimized synthetic route for this compound, and what critical parameters ensure high yield?

The compound is synthesized via solvent-free reductive amination. Key steps include:

  • Intermediate preparation : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol (4 hours). Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3) .
  • Final step : Grind the intermediate with substituted aldehydes (e.g., 5-methylthiophen-2-yl aldehyde) in a 1:1 molar ratio with sodium borohydride and boric acid for 20–30 minutes. Purify via ethanol recrystallization .
    Critical parameters : Stoichiometric excess of hydrazine hydrate (1.2 eq), solvent-free grinding to minimize side reactions, and strict TLC monitoring to confirm aldehyde consumption .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) is used with a Chloroform:Methanol (7:3) mobile phase. The disappearance of the aldehyde spot (Rf ~0.5–0.7) indicates completion. For intermediates, hydrazine consumption is tracked by observing new spots corresponding to acetohydrazide derivatives .

Q. What analytical techniques validate the compound’s structure and purity?

  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 485 for the parent compound).
  • NMR : ¹H NMR identifies thiophene protons (δ 6.8–7.2 ppm), thiadiazole-linked sulfanyl groups (δ 3.5–4.0 ppm), and hydrazide NH signals (δ 9.0–10.5 ppm).
  • Elemental analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylsulfanyl vs. methylsulfanyl substituents) impact biological activity?

  • Antimicrobial activity : Substituting benzylsulfanyl with methylsulfanyl reduces steric bulk, enhancing penetration into bacterial membranes (MIC values decrease from 32 µg/mL to 8 µg/mL for S. aureus) .
  • Anticancer activity : Benzylsulfanyl groups improve binding to the 2A9¹ receptor (docking scores: −9.2 kcal/mol vs. −7.5 kcal/mol for methylsulfanyl derivatives) due to hydrophobic interactions .
    Methodological insight : Use molecular docking (AutoDock Vina) and comparative bioassays to correlate substituent effects with activity .

Q. How can contradictions in reported biological data be resolved?

Example: Discrepancies in antioxidant activity (e.g., 70% vs. 50% DPPH scavenging in similar derivatives) may arise from:

  • Experimental variables : Varying radical concentrations or incubation times.
  • Structural impurities : Recrystallization efficiency affects purity.
    Resolution : Standardize assay protocols (e.g., 100 µM DPPH, 30-minute incubation) and validate purity via HPLC (>95%) before testing .

Q. What advanced computational methods optimize reaction conditions?

  • Bayesian optimization : Efficiently explores parameter space (e.g., temperature, catalyst loading) to maximize yield. For example, optimizing hydrazine equivalents from 1.1 to 1.2 eq increased yield from 65% to 82% in 10 iterations .
  • Molecular dynamics (MD) : Simulates solvent effects to predict recrystallization efficiency in ethanol vs. acetonitrile .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24 hours. Monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C indicates suitability for oral formulations) .

Methodological Guidance

Q. Designing a Structure-Activity Relationship (SAR) Study

  • Step 1 : Synthesize analogs with variations in the thiophene (e.g., 5-nitro vs. 5-methyl) and thiadiazole (e.g., benzylsulfanyl vs. cyclohexylsulfanyl) moieties .
  • Step 2 : Screen for antimicrobial (MIC assay), anticancer (MTT assay), and antioxidant (DPPH/ABTS) activity.
  • Step 3 : Perform QSAR modeling (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Q. Addressing Low Yield in Reductive Amination

  • Issue : Incomplete aldehyde consumption.
  • Solutions :
    • Increase grinding time (up to 45 minutes) to enhance reactant contact .
    • Add catalytic boric acid (10 mol%) to stabilize intermediates .
    • Replace sodium borohydride with NaBH₃CN for higher selectivity .

Q. Validating Molecular Docking Results Experimentally

  • In silico : Dock the compound into the 2A9¹ receptor (PDB: 3ERT) using flexible side-chain sampling.
  • In vitro : Perform competitive binding assays (e.g., fluorescence polarization) with a known 2A9¹ inhibitor (e.g., erlotinib) to calculate Ki values .

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